molecular formula C10H6N2O3S2 B1586663 (5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one CAS No. 6308-22-1

(5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B1586663
CAS RN: 6308-22-1
M. Wt: 266.3 g/mol
InChI Key: CTTRUEBEEFZQBL-YVMONPNESA-N
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Description

“(5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one” is a chemical compound with the CAS Number: 1784763-14-9. It has a molecular weight of 266.3 and its IUPAC name is (5E)-5-(2-nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H,11,13,16)/b8-5+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.

Scientific Research Applications

Chemical Exposure and Health Risks

Mortalities of Workers with Chemical Exposure

A study examined the mortalities of workers exposed to 2-mercaptobenzothiazole (MBT) at a rubber chemicals plant, finding high rates of lung, prostate, and bladder cancer among those with potential exposure to potent bladder carcinogens. This suggests occupational health risks associated with chemical exposure in industrial settings (Collins, Strauss, & Riordan, 1999).

Therapeutic Applications and Safety

Nitisinone in Tyrosine Pathway Disorders

Nitisinone, a compound with a nitro-substituent similar to that in the compound of interest, is used to treat hereditary tyrosinemia type 1 (HT-1) due to its ability to interrupt tyrosine metabolism. Its safety profile suggests potential therapeutic applications for other disorders of tyrosine metabolism (Lock, Ranganath, & Timmis, 2014).

Drug Metabolism and Toxicity

Pharmacogenomics in Inflammatory Bowel Disease

Research into the metabolism of 6-mercaptopurine, a drug used to treat inflammatory bowel disease, highlights the importance of understanding how genetic factors influence drug metabolism and toxicity. This is relevant for compounds like “(5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one,” as variations in metabolism can significantly impact therapeutic efficacy and safety (Dubinsky et al., 2000).

Environmental and Occupational Health

Exposure to Chemical Compounds in Children and Adolescents

A study on 2-mercaptobenzothiazole (2-MBT) exposure among children and adolescents in Germany indicates environmental or occupational exposure to chemical compounds, underlining the need for monitoring and managing such exposures to prevent potential health risks (Murawski et al., 2020).

Safety And Hazards

The compound has been assigned the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound are not clear from the available information. It could potentially be used in research and development under the supervision of a technically qualified individual .

properties

IUPAC Name

(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H,11,13,16)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTRUEBEEFZQBL-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Akos B018304

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one

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